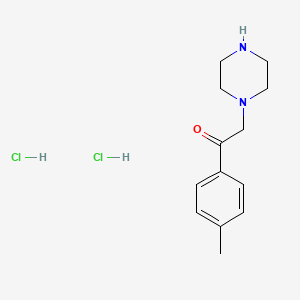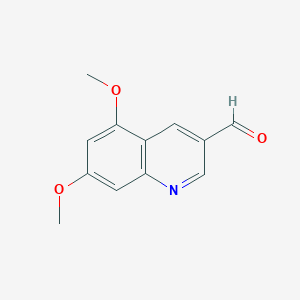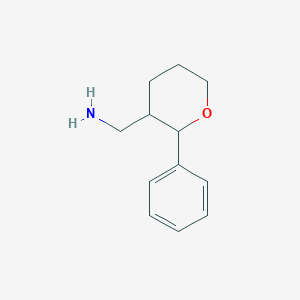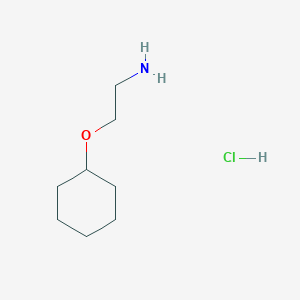![molecular formula C7H8N2O3S B1419498 (6R,7R)-7-氨基-8-氧代-5-硫代-1-氮杂双环[4.2.0]辛-3-烯-2-羧酸 CAS No. 90712-49-5](/img/structure/B1419498.png)
(6R,7R)-7-氨基-8-氧代-5-硫代-1-氮杂双环[4.2.0]辛-3-烯-2-羧酸
描述
“(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid” is a chemical compound with the molecular weight of 363.39 . It is also known as Cefadroxil Related Compound I .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14)/t5-,8-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.27 . It appears as a pale-yellow to yellow-brown solid .科学研究应用
合成应用
- 衍生物合成:该化合物已被用于合成各种衍生物,包括苯甲基和头孢衍生物,展示了其在化学合成中的多功能性 (邓,2007 年); (Blau 等人,2008 年)。
化学表征
- 结构解析:该化合物有助于阐明和表征塞福迪尼等药物中的杂质,为药品的质量控制做出贡献 (Rao 等人,2007 年)。
光谱分析
- 光谱研究:它已经过分子结构和振动光谱性质的研究,提供了对其化学行为和潜在应用的见解 (Ramalingam 等人,2011 年)。
药物研究
- 抗菌活性:该化合物在抗菌活性研究中显示出前景,将其疗效与其他头孢菌素和 β-内酰胺化合物进行比较 (Neu 等人,1979 年)。
水解研究
- 水解产物:已经对相关头孢菌素的受控水解进行了研究,从而鉴定了水解产物,这对于了解药物稳定性和代谢至关重要 (Koshy 和 Cazers,1997 年)。
安全和危害
While specific safety and hazards information for this compound is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用机制
Target of Action
The compound “(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid”, also known as CS-0499204, is a type of β-lactam antibiotic . The primary targets of β-lactam antibiotics are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them crucial targets for antibiotics.
Mode of Action
β-lactam antibiotics, such as CS-0499204, inhibit the third and last stage of bacterial cell wall synthesis by binding to PBPs . This binding inhibits the cross-linking of peptidoglycan strands, which are necessary for bacterial cell wall strength and rigidity. As a result, the bacterial cell wall becomes weak, leading to cell lysis and death .
Biochemical Pathways
The biochemical pathways affected by CS-0499204 are primarily related to bacterial cell wall synthesis. By inhibiting PBPs, CS-0499204 disrupts the cross-linking of peptidoglycan strands, a critical step in cell wall synthesis . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Β-lactam antibiotics generally have good oral bioavailability, are distributed widely throughout the body, are metabolized in the liver, and are excreted via the kidneys .
Result of Action
The molecular and cellular effects of CS-0499204’s action primarily involve the disruption of bacterial cell wall synthesis. By inhibiting PBPs, CS-0499204 prevents the cross-linking of peptidoglycan strands, weakening the bacterial cell wall . This leads to cell lysis and death, effectively eliminating the bacterial infection .
Action Environment
The action, efficacy, and stability of CS-0499204 can be influenced by various environmental factors. For instance, the presence of β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics, can affect the efficacy of CS-0499204 . Additionally, factors such as pH and temperature can influence the stability and activity of the antibiotic
生化分析
Biochemical Properties
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid is known for its role in inhibiting bacterial cell wall synthesis. It interacts with enzymes such as penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls . By binding to these enzymes, (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid disrupts the cell wall synthesis, leading to bacterial cell lysis and death .
Cellular Effects
The effects of (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid on various cell types are profound. In bacterial cells, it inhibits cell wall synthesis, leading to cell death. In mammalian cells, it can influence cell signaling pathways and gene expression indirectly by affecting the microbiome and immune response . The compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production due to the disruption of bacterial populations .
Molecular Mechanism
At the molecular level, (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid exerts its effects by binding to the active site of penicillin-binding proteins. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan chains, which is essential for bacterial cell wall integrity . The inhibition of this reaction leads to the accumulation of cell wall precursors and ultimately cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid can vary over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature . Long-term studies have shown that its antibacterial activity can diminish over time due to the development of resistance mechanisms in bacterial populations .
Dosage Effects in Animal Models
In animal models, the effects of (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid vary with dosage. At therapeutic doses, it effectively treats bacterial infections with minimal adverse effects . At higher doses, it can cause toxicity, including nephrotoxicity and hepatotoxicity . Threshold effects are observed, where increasing the dose beyond a certain point does not significantly enhance antibacterial activity but increases the risk of adverse effects .
Metabolic Pathways
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid is involved in metabolic pathways related to its degradation and excretion. It is primarily metabolized in the liver by enzymes such as β-lactamases, which hydrolyze the β-lactam ring . This metabolism can lead to the formation of inactive metabolites that are excreted via the kidneys . The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid is transported and distributed through various mechanisms. It can be actively transported by membrane transporters or passively diffuse across cell membranes[15][15]. The compound tends to accumulate in tissues with high blood flow, such as the liver and kidneys . Its distribution is influenced by factors such as protein binding and tissue permeability .
Subcellular Localization
The subcellular localization of (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid is primarily within the cytoplasm of bacterial cells, where it interacts with penicillin-binding proteins . In mammalian cells, it may localize to specific organelles depending on its interactions with cellular proteins and transporters . Post-translational modifications and targeting signals can also influence its localization and activity within cells .
属性
IUPAC Name |
(6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1-4,6H,8H2,(H,11,12)/t3?,4-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTVGZMBPPXMAO-WVOWXROLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2C(C(=O)N2C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1419418.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)
![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)
![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)

![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419430.png)


![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)
